molecular formula C8H4BrClN2 B1446316 8-Bromo-2-chloro-1,5-naphthyridine CAS No. 1823880-71-2

8-Bromo-2-chloro-1,5-naphthyridine

Cat. No. B1446316
CAS RN: 1823880-71-2
M. Wt: 243.49 g/mol
InChI Key: NLWWGPNOSBDHLO-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-1,5-naphthyridine is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds . These compounds are significant in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been extensively studied . Strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

1,5-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Six isomeric naphthyridines are possible .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Medicinal Chemistry: Antiproliferative Agents

8-Bromo-2-chloro-1,5-naphthyridine: has been studied for its potential as an antiproliferative agent. This compound exhibits activity against various cancer cell lines by interfering with cell division and proliferation. Researchers have synthesized derivatives of this compound and evaluated their efficacy in inhibiting the growth of tumor cells. The modifications to the naphthyridine core aim to enhance selectivity and potency against specific cancer targets .

Antibacterial Applications

Due to its structural similarity to quinolones, 8-Bromo-2-chloro-1,5-naphthyridine is explored for antibacterial properties. It’s been found to be effective against a range of Gram-positive and Gram-negative bacteria. The bromo and chloro substituents are critical for the compound’s activity, as they can form stable complexes with bacterial enzymes, leading to the inhibition of DNA synthesis .

Antiparasitic Activity

This compound has shown promise in the treatment of parasitic infections. Its mechanism involves disrupting the DNA replication process in parasites, such as Plasmodium falciparum , which causes malaria. The compound’s ability to cross the parasitic cell membrane and bind to the DNA makes it a potent antiparasitic agent .

Antiviral Research

In the field of antiviral research, 8-Bromo-2-chloro-1,5-naphthyridine is being investigated for its potential to inhibit viral replication. The compound’s interaction with viral enzymes can prevent the synthesis of viral DNA, thereby halting the spread of the virus within the host organism .

Central Nervous System Disorders

Researchers are exploring the use of this compound in the treatment of central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing drugs targeting neurological pathways. The compound’s effects on neurotransmitter regulation are of particular interest in the treatment of diseases like Alzheimer’s and Parkinson’s .

Hormonal Disease Modulation

8-Bromo-2-chloro-1,5-naphthyridine: derivatives are being studied for their role in modulating hormonal diseases. By acting on specific hormone receptors, these compounds can influence the endocrine system, offering therapeutic potential for conditions like diabetes and thyroid disorders .

Safety and Hazards

While specific safety and hazard information for 8-Bromo-2-chloro-1,5-naphthyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

It is known that 1,5-naphthyridine derivatives, to which 8-bromo-2-chloro-1,5-naphthyridine belongs, exhibit a wide variety of biological activities

Mode of Action

It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 8-Bromo-2-chloro-1,5-naphthyridine may interact with its targets in a similar manner.

Biochemical Pathways

Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that 8-Bromo-2-chloro-1,5-naphthyridine affects multiple biochemical pathways

Result of Action

Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that 8-Bromo-2-chloro-1,5-naphthyridine has significant molecular and cellular effects

Action Environment

It is known that the reactivity of 1,5-naphthyridines can be influenced by the presence of electrophilic or nucleophilic reagents, as well as by oxidation and reduction conditions . This suggests that environmental factors could potentially influence the action of 8-Bromo-2-chloro-1,5-naphthyridine.

properties

IUPAC Name

8-bromo-2-chloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWWGPNOSBDHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-1,5-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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